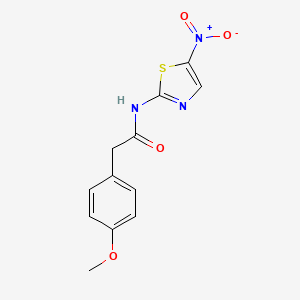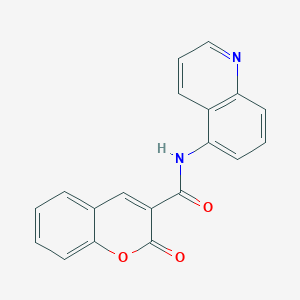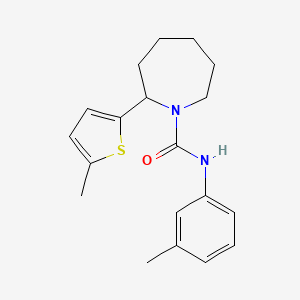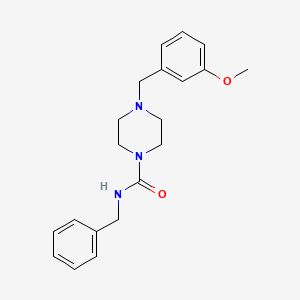
ethyl 2-cyclohexyl-3-(hexylamino)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyclohexyl-3-(hexylamino)-3-oxopropanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and other biological processes. In
Mecanismo De Acción
The mechanism of action of ethyl 2-cyclohexyl-3-(hexylamino)-3-oxopropanoate is not fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of DNA and RNA. This inhibition leads to the disruption of cancer cell growth and proliferation, making it a potential anti-cancer agent. Additionally, it has been shown to inhibit the production of inflammatory mediators, such as prostaglandins, which contribute to pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 2-cyclohexyl-3-(hexylamino)-3-oxopropanoate are still being studied. However, it has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further research. Additionally, it has been shown to have a low potential for drug-drug interactions, making it a potentially safe and effective treatment option.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 2-cyclohexyl-3-(hexylamino)-3-oxopropanoate in lab experiments is its high yield and purity. Additionally, it has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further research. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on ethyl 2-cyclohexyl-3-(hexylamino)-3-oxopropanoate. One potential direction is to explore its potential as a treatment for other types of cancer, such as pancreatic cancer and leukemia. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in pain management. Finally, research is needed to develop more cost-effective synthesis methods for this compound, which may increase its accessibility for researchers.
Métodos De Síntesis
The synthesis of ethyl 2-cyclohexyl-3-(hexylamino)-3-oxopropanoate involves the reaction of cyclohexylamine with ethyl acetoacetate in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds via an imine intermediate, which is subsequently hydrolyzed to yield the desired product. The yield of this reaction is typically high, and the product can be purified using standard chromatography techniques.
Aplicaciones Científicas De Investigación
Ethyl 2-cyclohexyl-3-(hexylamino)-3-oxopropanoate has been extensively studied for its potential applications in pharmaceutical research. This compound has been shown to exhibit significant activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain medications.
Propiedades
IUPAC Name |
ethyl 2-cyclohexyl-3-(hexylamino)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO3/c1-3-5-6-10-13-18-16(19)15(17(20)21-4-2)14-11-8-7-9-12-14/h14-15H,3-13H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCREEVJNKHWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)C(C1CCCCC1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyclohexyl-3-(hexylamino)-3-oxopropanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl 4-[3-(ethoxycarbonyl)-4-isoxazolyl]-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide](/img/structure/B5145097.png)

![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-[(1-isopropyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5145111.png)
![1-{(4-nitrophenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate](/img/structure/B5145129.png)
![2-ethoxyethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5145141.png)

![2-({5-[(2,6-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide](/img/structure/B5145147.png)
![5-[4-(methylthio)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5145156.png)



![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5145181.png)
![2,6-di-tert-butyl-4-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5145187.png)